Gdc-0152

Overview

Description

GDC-0152 is a potent antagonist of XIAP-BIR3, ML-IAP-BIR3, cIAP1-BIR3, and cIAP2-BIR3 with Ki of 28 nM, 14 nM, 17 nM, and 43 nM in cell-free assays, respectively . It is a potent inhibitor of specific IAPs that binds baculoviral IAP repeat (BIR) domains . GDC-0152 induces activation of caspases, decreasing the viability of cancer cells without affecting normal cells .

Synthesis Analysis

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for the determination of GDC-0152 in human plasma to support clinical development . The method consisted of a solid-phase extraction for sample preparation and LC-MS/MS analysis in the positive ion mode .

Molecular Structure Analysis

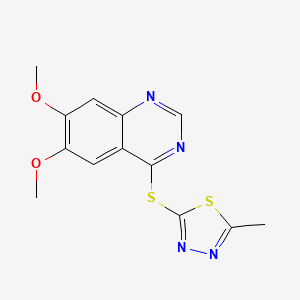

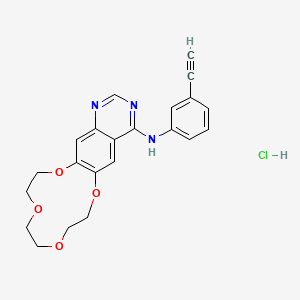

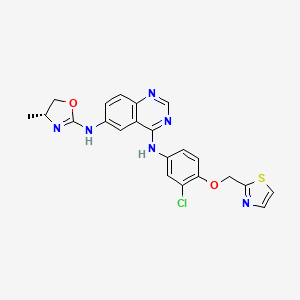

The molecular formula of GDC-0152 is C25H34N6O3S . The IUPAC name is (2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide .

Chemical Reactions Analysis

GDC-0152 is a potent IAPs inhibitor, and binds to the BIR3 domains of XIAP, cIAP1, cIAP2, and the BIR domain of ML-IAP .

Physical And Chemical Properties Analysis

Scientific Research Applications

Cancer Treatment

Gdc-0152 has been identified as a potential therapeutic agent in the treatment of various types of cancer . It has been shown to have anti-cancer potency in glioblastoma, leukemia, osteosarcoma, and glioblastoma . At the molecular level, Gdc-0152 induces intrinsic caspase-dependent apoptosis and inhibits the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, resulting in cancer cell death .

Smac Mimetics

Gdc-0152 is a Smac/DIABLO mimetic . Smac/DIABLO is a natural IAP antagonist in cells; therefore, Smac mimetics have been developed for cancer treatment in the past decade . Preclinical studies demonstrated that Smac mimetics not only induce apoptosis but also arrest cell cycle, induce necroptosis, and induce immune storm in vitro and in vivo .

Modulation of ABCB1-ATPase Activity

Gdc-0152 has been found to directly modulate the ABCB1-ATPase activity . This is particularly significant as upregulation of the multidrug efflux pump ABCB1/MDR1 (P-gp) promotes multidrug resistance in various human cancers .

Inhibition of ABCB1 Multidrug Efflux Activity

In addition to modulating ABCB1-ATPase activity, Gdc-0152 has been shown to inhibit ABCB1 multidrug efflux activity at sub-cytotoxic concentrations . This suggests that Gdc-0152 could potentially be used to overcome multidrug resistance in cancer treatment .

Suppression of BIRC5 Expression

Gdc-0152 has been found to decrease BIRC5 expression, induce mitophagy, and lower intracellular ATP levels in cancer cells at low cytotoxic concentrations . BIRC5/Survivin is an anti-apoptotic protein that promotes multidrug resistance in various human cancers .

Combination Therapy

The combination of Gdc-0152 with other chemotherapeutic compounds has been reported to improve anti-cancer effects . For example, co-treatment with Gdc-0152 restored the sensitivity to the known ABCB1 substrates, including paclitaxel, vincristine, and YM155 in ABCB1-expressing multidrug-resistant cancer cells . It also restored the sensitivity to tamoxifen in BIRC5-overexpressing tamoxifen-resistant breast cancer cells in vitro .

Mechanism of Action

Target of Action

GDC-0152 is a potent inhibitor of apoptosis proteins (IAPs) antagonist . It binds to the BIR3 domains of XIAP, cIAP1, cIAP2, and the BIR domain of ML-IAP . These proteins are known for their anti-apoptotic effects .

Mode of Action

GDC-0152 interacts with its targets, leading to a decrease in cell viability in cancer cells . It induces apoptosis through down-regulating IAPs and inhibiting the PI3K/Akt signaling pathway . It also induces autophagy, which can trigger apoptosis .

Biochemical Pathways

GDC-0152 affects several biochemical pathways. It also inhibits the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, resulting in cancer cell death .

Pharmacokinetics

GDC-0152 undergoes extensive metabolism, with less than 9% of the dose recovered as the parent compound in excreta . In plasma, GDC-0152 represented 16.7% and 7.5% of the area under the curve of the total radioactivity for two different labeling strategies . The terminal half-life for total radioactivity was longer for one labeling strategy (21.2 hours) than for the other (4.59 hours) . GDC-0152 is highly metabolized via oxidation and amide hydrolysis, followed by subsequent sulfation and glucuronidation .

Result of Action

The molecular and cellular effects of GDC-0152’s action include the induction of apoptosis and autophagy in cancer cells . It also leads to a decrease in cell viability in cancer cells, while having no effect on normal cells . In vivo, GDC-0152 has been shown to postpone tumor formation and slow down tumor growth, significantly improving survival of tumor-bearing mice .

Action Environment

These cells secrete TNFα, which can cooperate with GDC-0152 to kill cancer cells . This suggests that the tumor microenvironment can play a significant role in the efficacy of GDC-0152.

Safety and Hazards

Future Directions

Smac mimetics like GDC-0152 have been developed for cancer treatment in the past decade . Preclinical studies demonstrated that Smac mimetics not only induce apoptosis but also arrest cell cycle, induce necroptosis, and induce immune storm in vitro and in vivo . The safety and tolerance of Smac mimetics are evaluated in phase 1 and phase 2 clinical trials . In addition, the combination of Smac mimetics and chemotherapeutic compounds was reported to improve anti-cancer effects . Future research will likely focus on revealing the many unknown functions of Smac mimetics and exploring currently unknown signaling pathways .

properties

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFLSDVFPIXOV-LRQRDZAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236307 | |

| Record name | GDC-0152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873652-48-3 | |

| Record name | GDC-0152 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0152 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GDC-0152 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)